Stereochemical Differentiation: ent-Calindol Amide as the Inactive S-Enantiomer Versus Active R-Enantiomer Calindol
ent-Calindol Amide (S-enantiomer) serves as the functionally inactive stereoisomer relative to Calindol (R-enantiomer), which exhibits potent calcimimetic activity. Calindol stimulates increases in [3H]inositol phosphate accumulation in HEK293 cells expressing wild-type human CaSR with an EC50 of 0.31 μM when co-administered with 2 mM extracellular Ca2+ [1]. The S-enantiomer (ent-Calindol) lacks this activity, providing a critical stereochemical negative control for validating CaSR-mediated effects [2].
| Evidence Dimension | CaSR positive allosteric modulator potency (EC50) |
|---|---|
| Target Compound Data | Inactive (no stimulation of [3H]inositol phosphate accumulation at CaSR) |
| Comparator Or Baseline | Calindol (R-enantiomer): EC50 = 0.31 μM |
| Quantified Difference | Complete functional divergence (>100-fold difference in activity; target compound inactive) |
| Conditions | HEK293 cells transiently expressing wild-type human CaSR; [3H]inositol phosphate accumulation assay; co-administered with 2 mM extracellular Ca2+ |
Why This Matters
Procurement of the correct enantiomer is essential because substituting the active R-enantiomer for the inactive S-enantiomer would completely invalidate negative control experiments, while the amide form is specifically required for synthetic verification workflows.
- [1] Petrel, C., Kessler, A., Dauban, P., Dodd, R. H., Rognan, D., & Ruat, M. (2004). Positive and negative allosteric modulators of the Ca2+-sensing receptor interact within overlapping but not identical binding sites in the transmembrane domain. Journal of Biological Chemistry, 279(18), 18990-18997. View Source
- [2] Faure, H., Gorojankina, T., Rice, N., Dauban, P., Dodd, R. H., Bräuner-Osborne, H., ... & Ruat, M. (2009). Molecular determinants of non-competitive antagonist binding to the mouse GPRC6A receptor. Cell Calcium, 46(5-6), 323-332. View Source
